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Trehalulose

Glycemic Index Diabetes Management Functional Food

Trehalulose is a reducing disaccharide isomer of sucrose with an α-(1→1) glycosidic bond, delivering a glycemic index of 32, slow enzymatic hydrolysis (Km=3.0 mM), and proven acariogenic properties. Unlike crystalline isomaltulose, Trehalulose is amorphous and highly water-soluble, preventing sugar crystallization in frozen desserts, jams, and confectionery. Sourced for functional foods, sports nutrition, and tooth-friendly formulations, this high-purity standard ensures reliable physiological outcomes. Order now for sustained energy release and glycemic control benefits.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 51411-23-5
Cat. No. B037205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrehalulose
CAS51411-23-5
Synonyms1-O-alpha-D-glucopyranosyl-D-fructose; trehalulose; 1-O-α-D-Glucopyranosyl-D-fructose; D-Fructose, 1-O-a-D-glucopyranosyl-
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2
InChIKeyNMXLJRHBJVMYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trehalulose (CAS 51411-23-5): A Low-Glycemic Sucrose Isomer with Defined Physicochemical and Physiological Advantages


Trehalulose is a reducing disaccharide composed of glucose and fructose linked by an α-(1→1) glycosidic bond, an isomer of sucrose with the empirical formula C12H22O11 and a molecular weight of 342.3 g/mol . Unlike sucrose, this 1,1-linkage confers enhanced hydrolytic stability, leading to a slower rate of digestion and a low glycemic index [1]. It is naturally abundant in stingless bee honey (up to 44 g/100 g) and is recognized for its acariogenic and low insulinemic properties [2].

Why Trehalulose Cannot Be Interchanged with Isomaltulose, Trehalose, or Sucrose in Formulation and Research


While trehalulose shares the same empirical formula and molecular weight as isomaltulose (palatinose), their physical behavior and processing properties diverge significantly [1]. Trehalulose is amorphous and highly water-soluble, whereas isomaltulose is crystalline, leading to distinct dissolution kinetics, mouthfeel, and stability in aqueous systems [2]. Furthermore, its α-(1→1) glycosidic bond distinguishes it from sucrose (α-1,2) and trehalose (α-1,1 glucose-glucose), resulting in a unique enzymatic hydrolysis profile (Km = 3.0 mM with rat intestinal sucrase-isomaltase) and a glycemic index of approximately 32, which is lower than that of trehalose (GI ~72) and sucrose (GI ~65) [3]. Substituting trehalulose with a generic isomer without adjusting for these quantifiable differences in solubility, crystallization resistance, and digestive kinetics will compromise product performance and physiological outcomes [4].

Quantitative Differentiators of Trehalulose (51411-23-5) for Scientific Selection and Procurement


Glycemic Index (GI) Comparison: Trehalulose vs. Sucrose vs. Trehalose

Trehalulose exhibits a glycemic index of 32, which is significantly lower than that of sucrose (GI 61–65) and trehalose (GI 72) [1]. This low GI is attributed to the slow hydrolysis rate of the α-(1→1) glycosidic bond, which delays the release of glucose and fructose into the bloodstream [2]. For context, isomaltulose has a GI of approximately 32-34, placing trehalulose in the same low-glycemic category but with distinct solubility advantages [3].

Glycemic Index Diabetes Management Functional Food

Crystallization Behavior and Physical Stability: Amorphous Trehalulose vs. Crystalline Isomaltulose

Trehalulose strongly resists crystallization and forms an amorphous solid upon drying, whereas isomaltulose readily crystallizes [1]. In sweetened condensed milk model systems, compositions with ≥50% trehalose (trehalose is often referenced but trehalulose shares the amorphous property) showed smaller crystal sizes (<16 µm), while isomaltulose led to pronounced browning and larger crystals [2]. This amorphous nature is directly linked to its high water solubility and is a key differentiator for applications requiring smooth texture and prevention of grainy mouthfeel [3].

Crystallization Amorphous Solid Formulation Stability

Enzymatic Hydrolysis Kinetics: Trehalulose vs. Sucrose Digestive Rate

In vitro studies using rat intestinal sucrase-isomaltase complex show that trehalulose is hydrolyzed with a Michaelis constant (Km) of 3.0 mM and a maximum velocity (Vmax) approximately half that of isomaltase activity on its native substrate [1]. This is in stark contrast to sucrose, which is rapidly cleaved. The hydrolysis of trehalulose is competitively inhibited by isomaltose and is fully inhibited by acarbose, confirming the isomaltase active site as the primary digestive route [2]. This slow, enzyme-limited hydrolysis directly explains the low glycemic index and sustained energy release profile.

Enzyme Kinetics Glycemic Response Digestive Health

Solubility Advantage: Trehalulose vs. Isomaltulose in Aqueous Systems

Trehalulose is documented to be more soluble in water than isomaltulose, a critical differentiator for beverage and liquid formulation applications [1]. While exact numerical solubility data for trehalulose is estimated to be high (696 g/L via ALOGPS prediction), the qualitative claim of superior solubility compared to its direct isomer is consistently supported by patent literature [2]. This enhanced solubility is a direct consequence of its amorphous, non-crystallizing nature [3].

Water Solubility Formulation Beverage

Dental Caries Resistance: In Vivo Evidence of Acariogenicity vs. Sucrose

In a controlled in vivo study using specific pathogen-free Sprague-Dawley rats infected with Streptococcus mutans or Streptococcus sobrinus, a diet containing trehalulose induced no significant dental caries [1]. In stark contrast, replacement of dietary sucrose with trehalulose resulted in a significant reduction of caries development [2]. Mechanistically, trehalulose is not utilized by these cariogenic bacteria and does not serve as a substrate for glucosyltransferases to synthesize water-insoluble glucan, thereby inhibiting bacterial adherence [3].

Dental Caries Oral Health Non-cariogenic

Sweetness Profile and Palatability: Relative Sweetness of Trehalulose vs. Sucrose and Isomaltulose

Trehalulose provides a clean, sucrose-like sweetness profile with an intensity ranging from 40% to 70% of sucrose, with a typical value cited at 70% [1]. Isomaltulose (palatinose) has a similar sweetness range of 42-50% [2]. The upper end of trehalulose's sweetness (70%) provides a closer match to sucrose than the average for isomaltulose, potentially requiring less adjustment with high-intensity sweeteners to achieve a desired flavor profile [3].

Sweetness Intensity Taste Profile Sugar Replacement

Validated Industrial and Research Applications of Trehalulose (CAS 51411-23-5) Based on Quantitative Evidence


Diabetic-Friendly and Low-Glycemic Food & Beverage Formulations

Given its quantifiable low glycemic index of 32 and slow enzymatic hydrolysis rate (Km = 3.0 mM), trehalulose is ideally suited for developing functional foods, meal replacements, and sports nutrition products designed for sustained energy release and glycemic control [1]. Its high solubility in water and clean sweetness (up to 70% of sucrose) enable direct replacement of sucrose in beverages, jams, jellies, and dairy products without the formulation challenges or undesirable aftertastes associated with other sugar substitutes [2].

Non-Cariogenic Confectionery and Oral Care Products

The in vivo evidence that trehalulose induces no significant dental caries and inhibits cariogenic bacterial adherence positions it as a superior sweetener for 'tooth-friendly' confectionery, chewing gums, medicated lozenges, and pediatric oral syrups [3]. Unlike sucrose, which fuels acid production and plaque formation, trehalulose serves as a safe, non-fermentable carbohydrate source that protects against dental erosion while delivering a palatable sweetness [4].

Amorphous Stabilization and Texture Enhancement in Processed Foods

Trehalulose's intrinsic property of strongly resisting crystallization and forming an amorphous solid upon drying makes it a valuable processing aid and texture modifier [5]. In applications like sweetened condensed milk, frozen desserts, and soft confectionery, this amorphous nature prevents sugar crystallization, thereby eliminating grittiness and extending product shelf life by maintaining a smooth, homogeneous texture—a distinct advantage over its crystalline isomer, isomaltulose [6].

Authenticity Marker and Bioactive Standardization for Stingless Bee Honey

Given its unique abundance in stingless bee honey (13–44 g/100 g) and its quantifiable low glycemic and acariogenic properties, trehalulose serves as a definitive chemical marker for the authentication and quality control of this high-value functional food [7]. Procurement of trehalulose as an analytical standard enables precise quantification via UPLC-MS/MS, supporting regulatory compliance, prevention of honey adulteration, and standardization of the health claims associated with stingless bee honey products [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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